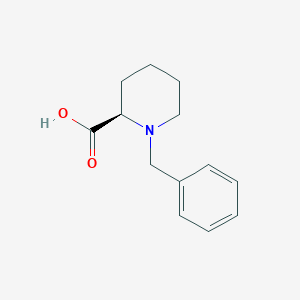

(R)-1-Benzylpiperidine-2-carboxylic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Sciences

The piperidine moiety is a six-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. arkat-usa.org Its prevalence underscores its importance in chemical research and development.

In organic synthesis, piperidine derivatives serve as versatile scaffolds for the construction of complex molecular architectures. Their conformational flexibility and the ability to introduce substituents at various positions allow for the creation of diverse chemical libraries. whiterose.ac.uk The nitrogen atom within the piperidine ring can act as a nucleophile or a base, and the ring itself can participate in various cycloaddition and annulation reactions. The development of stereoselective methods for the synthesis of substituted piperidines is a significant area of research, enabling the preparation of enantiomerically pure compounds for various applications. whiterose.ac.uk

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in the molecular architecture of pharmaceuticals across more than twenty classes of drugs. nih.gov Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including membrane permeability, metabolic stability, and receptor binding affinity. nih.gov Piperidine derivatives have been integral to the development of treatments for a wide range of conditions, including cancer, viral infections, and neurological disorders. smolecule.com

Enantiomeric Purity and Stereochemical Considerations in (R)-1-Benzylpiperidine-2-carboxylic acid Research

The stereochemistry of this compound is a critical aspect of its utility in research. The "(R)" designation refers to the specific three-dimensional arrangement of the substituents around the chiral center at the second carbon of the piperidine ring. This specific stereoisomer is crucial as the biological activity of chiral molecules is often dependent on their enantiomeric form.

The enantiomeric purity of this compound is paramount in its applications, particularly in the synthesis of pharmaceuticals where only one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even detrimental. Achieving high enantiomeric excess is a key focus in the synthetic routes developed for this compound. smolecule.com Methodologies such as asymmetric hydrogenation using chiral catalysts like rhodium with a BINAP ligand, and the enantiomeric resolution of racemic mixtures via chiral high-performance liquid chromatography (HPLC), are employed to obtain the desired (R)-enantiomer with high purity. smolecule.com The stereochemistry at the C2 position is instrumental in directing the stereochemical outcome of subsequent reactions, making it a valuable chiral auxiliary in asymmetric synthesis. smolecule.com

Overview of Research Trajectories for this compound

Research involving this compound is primarily concentrated on its application as a versatile building block in the synthesis of more complex molecules with potential biological activity. One significant research trajectory is its use as a constrained proline analog in the synthesis of peptidomimetics. smolecule.com The rigid piperidine ring introduces conformational constraints into peptide chains, which can lead to enhanced stability and receptor selectivity.

Another major area of investigation is its role as a precursor in the development of kinase inhibitors. smolecule.com The piperidine scaffold is a common feature in many kinase inhibitors, and the specific stereochemistry and functional groups of this compound make it an attractive starting material for the synthesis of novel drug candidates targeting kinases involved in cancer and inflammatory diseases. smolecule.com Furthermore, its utility as a chiral auxiliary in asymmetric synthesis continues to be explored, leveraging its (R)-configuration to induce specific stereochemistry in a variety of chemical transformations. smolecule.com

Data Tables

Table 1: Synthetic Methodologies for this compound

| Method | Reagents/Conditions | Reported Yield |

| Enantiomeric Resolution | Chiral HPLC of racemic mixture | 45% |

| Asymmetric Hydrogenation | Rhodium catalyst with BINAP ligand | 78% |

| Cyclization | Benzylamine + acrylate (B77674) derivatives, Dieckmann condensation | 89% |

This table is based on data from a 2024 Smolecule article. smolecule.com

Table 2: Physicochemical Properties of 1-Benzylpiperidine-2-carboxylic acid

| Property | Value |

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | 1-benzylpiperidine-2-carboxylic acid |

This table is based on data from PubChem. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(2R)-1-benzylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m1/s1 |

InChI Key |

FEUCBQVXYVZGCM-GFCCVEGCSA-N |

Isomeric SMILES |

C1CCN([C@H](C1)C(=O)O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for R 1 Benzylpiperidine 2 Carboxylic Acid and Its Chiral Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for producing single-enantiomer compounds, thereby avoiding the complications of racemic mixtures in therapeutic applications. These strategies can be broadly categorized into asymmetric catalysis, chiral pool synthesis, and enantiomeric resolution.

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, stands as a powerful and elegant method for synthesizing chiral molecules. wikipedia.org This field is dominated by transition metal catalysis, biocatalysis, and organocatalysis.

Transition metal complexes, particularly those of palladium and iridium, are instrumental in forging chiral centers with high precision. These methods often involve the asymmetric functionalization of prochiral substrates or the cyclization of acyclic precursors.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This reaction is a cornerstone of modern asymmetric synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com In the context of piperidine (B6355638) synthesis, Pd-catalyzed AAA can be used to construct chiral precursors. For instance, the alkylation of activated nucleophiles with allylic carbonates or esters, in the presence of a chiral palladium-phosphine complex, can generate key intermediates with high enantioselectivity. nih.govrsc.org The choice of the chiral ligand is critical, with various biphosphine ligands being screened to optimize yield and enantiomeric excess (ee). nih.gov New generations of ligands, such as chiral ferrocenylphosphinoimidazolidines and those based on spiro-biindane scaffolds, have demonstrated high efficacy, achieving up to 99.1% ee in certain alkylations. mdpi.comresearchgate.net

Iridium-Catalyzed Cyclizations: Iridium catalysts have emerged as powerful tools for the stereoselective synthesis of piperidines. nih.gov Iridium-catalyzed intramolecular allylic substitution, for example, can furnish highly functionalized piperidine derivatives. nih.govnih.gov One notable approach is the iridium-catalyzed cyclocondensation of amino alcohols and aldehydes, which proceeds via an enamine intermediate to yield disubstituted piperidines with high enantiospecificity. nih.gov These modular methods offer broad functional group tolerance, providing access to a diverse array of piperidine structures that can be further elaborated. nih.govacs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Chiral Piperidine Synthesis

| Catalyst System | Reaction Type | Substrate Type | Key Feature | Reported Enantioselectivity |

|---|---|---|---|---|

| Pd(0) / Chiral Phosphine Ligand (e.g., Trost ligand, spiro-ligands) | Asymmetric Allylic Alkylation (AAA) | Allylic carbonates/esters and nucleophiles | Forms C-C or C-N bonds with high stereocontrol. nih.govnih.gov | Up to 99% ee. mdpi.comnih.gov |

| [IrCl(cod)(PPh₃)] / Additives | [3+3] Cycloaddition | Imines | Atom-economical synthesis of C-substituted piperazines. acs.org | High diastereoselectivity. acs.orgresearchgate.net |

| [RhCp*Cl₂]₂ / Chiral Amine | Reductive Transamination | Pyridinium (B92312) salts | Forms chiral piperidines from simple pyridinium salts. dicp.ac.cn | Excellent diastereo- and enantio-selectivities. dicp.ac.cn |

| Iridium / Chiral Ligand | Cyclocondensation | Amino alcohols and aldehydes | Modular approach with high enantiospecificity. nih.gov | High enantiospecificity and good diastereoselectivity. nih.gov |

Biocatalysis leverages the inherent stereoselectivity of enzymes to perform chemical transformations with remarkable precision. nih.gov For the synthesis of chiral piperidine carboxylic acids, enzymes like lipases, esterases, and transaminases are particularly relevant. nih.gov

Enzyme-Catalyzed Hydrolysis: A common biocatalytic strategy is the kinetic resolution of a racemic ester of the target acid using a lipase (B570770) or esterase. nih.gov For example, a racemic mixture of methyl 1-benzylpiperidine-2-carboxylate could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding (S)-carboxylic acid, leaving the unreacted (R)-ester behind. The resulting acid and ester can then be separated. Lipases from Candida antarctica (CAL-A and CAL-B) are well-known for their high efficiency and complementarity in resolving cyclic hydroxy esters. researchgate.net

Transaminase-Mediated Synthesis: Transaminases are enzymes that catalyze the transfer of an amino group from a donor to a ketone substrate. acs.org In innovative cascade reactions, transaminases can be used to trigger cyclizations. Starting from ω-chloroketones, a transaminase can introduce a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the desired 2-substituted chiral piperidine. acs.org This chemo-enzymatic approach provides access to both enantiomers of the product with high stereoselectivity. acs.orgnih.gov

Table 2: Selected Biocatalytic Methods for Chiral Piperidine Synthesis

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |

|---|---|---|---|---|

| Lipase/Esterase | Kinetic Resolution (Hydrolysis) | Racemic ester of 1-benzylpiperidine-2-carboxylic acid | Enantiopure acid and unreacted ester | High enantioselectivity (E >200 reported for similar systems). researchgate.net |

| Transaminase (TA) | Asymmetric Amination & Cyclization | ω-chloroketones | 2-substituted chiral piperidines | Enantio-complementary synthesis from simple precursors. acs.org |

| Amine Oxidase / Ene-Imine Reductase (EneIRED) | One-Pot Cascade | N-substituted tetrahydropyridines | Stereo-defined 3-substituted piperidines | Combines chemical synthesis with biocatalysis for high efficiency. nih.gov |

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations, offering advantages in terms of low toxicity and operational simplicity. greyhoundchrom.combeilstein-journals.org Phase-transfer catalysis (PTC) is another powerful technique, particularly for reactions involving two immiscible phases, where a chiral phase-transfer catalyst shuttles a reactant to facilitate an enantioselective reaction. phasetransfer.com

Proline and its derivatives are prominent organocatalysts, often activating substrates by forming chiral enamine or iminium ion intermediates. greyhoundchrom.comunits.it These intermediates then react with electrophiles in a highly stereocontrolled manner. While direct organocatalytic synthesis of (R)-1-Benzylpiperidine-2-carboxylic acid is less commonly reported, the principles are applied to synthesize chiral precursors. For example, the asymmetric Michael addition of aldehydes or ketones to nitro-olefins, catalyzed by a chiral prolinol ether, can generate intermediates that are later cyclized to form the piperidine ring. nih.gov

Chiral phase-transfer catalysis is highly effective for the asymmetric alkylation of glycine (B1666218) derivatives, providing a route to unnatural amino acids. nih.gov Catalysts derived from cinchona alkaloids are widely used. nih.gov In this approach, a prochiral glycine imine is deprotonated and paired with the chiral quaternary ammonium (B1175870) catalyst, which directs the subsequent alkylation to occur enantioselectively. nih.gov This methodology could be adapted to synthesize precursors for chiral piperidine-2-carboxylic acids.

Table 3: Representative Organocatalytic and Phase-Transfer Catalysis Systems

| Catalyst Type | Catalyst Example | Activation Mode | Typical Reaction |

|---|---|---|---|

| Organocatalyst | L-Proline and derivatives (e.g., Hayashi–Jørgensen catalyst) | Enamine / Iminium ion catalysis | Aldol, Mannich, Michael additions. units.itnih.gov |

| Phase-Transfer Catalyst (PTC) | Cinchona alkaloid-derived quaternary ammonium salts | Chiral ion pair formation | Asymmetric alkylation of glycine imines. nih.gov |

Chiral pool synthesis leverages the vast supply of naturally occurring, enantiomerically pure compounds, such as amino acids, as starting materials. baranlab.org L-Lysine, with its pre-existing stereocenter and functional groups, is an ideal precursor for this compound. The synthesis typically involves the protection of the amino and carboxylic acid groups, followed by N-benzylation and cyclization to form the piperidine ring. This strategy provides a direct and reliable route to the desired enantiomer, as the chirality is inherited from the starting material. This approach avoids the need for asymmetric catalysis or resolution, although it may require multiple protection and deprotection steps. wikipedia.org

When a chiral compound is synthesized as a racemic mixture, resolution is required to separate the two enantiomers. wikipedia.org This classical method remains relevant, especially on an industrial scale. The most common approach involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). wikipedia.orglibretexts.org

For racemic 1-benzylpiperidine-2-carboxylic acid, a chiral amine such as (R)-1-phenylethylamine or an amino alcohol like (1S,2R)-1-aminoindan-2-ol could be used as the resolving agent. libretexts.orggoogle.com The reaction forms a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Because diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. wikipedia.orglibretexts.org Once the desired diastereomeric salt is isolated, treatment with a strong acid liberates the enantiomerically pure this compound. libretexts.org While effective, this method has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled. wikipedia.org

Asymmetric Catalysis Approaches

Ring Formation and Cyclization Approaches for Piperidine Core

The construction of the piperidine ring is a critical step in the synthesis of these compounds. Various cyclization strategies have been developed to achieve this, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Intramolecular cyclization reactions are powerful tools for forming the piperidine ring. The aza-Heck reaction, for instance, involves the palladium-catalyzed cyclization of an alkenyl amine. mdpi.com This method is notable for its ability to proceed under redox-neutral conditions, making it suitable for a wide range of substrates that might be sensitive to oxidation. mdpi.com The use of chiral ligands, such as chiral P-O ligands, can induce high enantioselectivity in these reactions. mdpi.com

Radical carbocyclization offers another pathway to the piperidine core. nih.gov Light-mediated intramolecular radical cyclization has been used to synthesize fluorine-containing heterocyclic compounds. nih.gov This process can be initiated by photoredox catalysis, which generates radical species that undergo regioselective cyclization to form the desired piperidine ring. nih.gov These reactions are often performed under mild conditions and without the need for toxic reagents or precious metals. nih.gov

| Reaction Type | Key Features | Catalyst/Reagent Examples | Reference |

| Aza-Heck Cyclization | Redox-neutral, enantioselective with chiral ligands. | Palladium catalysts, chiral P-O ligands. | mdpi.com |

| Radical Carbocyclization | Mild conditions, suitable for complex scaffolds. | Organic photoredox catalysts, trialkylamines. | nih.govnih.gov |

N-heterocyclization pathways provide direct routes to the piperidine skeleton. One such method involves the iridium-catalyzed reaction of primary amines with diols, which can produce a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Another approach is the reductive cyclization of 6-oxoamino acid derivatives, which can be prepared through the conjugate addition of organozinc reagents to enones. whiterose.ac.uk Stereoselective reduction of the intermediate imine can then lead to the formation of disubstituted piperidines. whiterose.ac.uk

Recent innovations have combined biocatalytic carbon-hydrogen oxidation with radical cross-coupling to streamline the synthesis of complex piperidines. news-medical.net This two-step process simplifies the construction of these molecules by avoiding the need for protecting groups and expensive precious metal catalysts. news-medical.net

Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), are highly efficient for building molecular complexity in a single step. nih.gov The Ugi reaction combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce an α-acetoamido carboxamide derivative. nih.govresearchgate.net This reaction can be used to synthesize precursors for piperidine-based drugs like carfentanil and remifentanil in fewer steps and with better yields than traditional methods. researchgate.netcapes.gov.br The Ugi reaction is known for its high atom economy and the ability to generate a diverse range of products from readily available starting materials. nih.gov

| Reaction | Components | Product | Advantages | Reference |

| Ugi Four-Component Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-acetoamido carboxamide | High atom economy, single step, diversity-oriented. | nih.govresearchgate.net |

Functional Group Transformations and Derivatization

Once the this compound core is synthesized, its functional groups can be modified to create a library of derivatives with potentially enhanced biological activities.

The carboxylic acid group of this compound is a versatile handle for derivatization.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This can be achieved directly by heating the carboxylic acid and amine, often with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction under milder conditions. masterorganicchemistry.com Zirconium-based catalysts, such as ZrCl4, have also been shown to promote the direct amidation of carboxylic acids. rsc.org

Esterification: Esterification is another common modification, typically achieved through the Fischer esterification reaction, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.com Alternatively, reagents like 2-benzyloxypyridine can be used for the benzylation of carboxylic acids to form benzyl (B1604629) esters. beilstein-journals.org

| Modification | Reagents/Conditions | Product | Reference |

| Amide Formation | Amine, DCC or ZrCl4 | Amide | masterorganicchemistry.comrsc.org |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester | masterorganicchemistry.com |

| Benzyl Esterification | 2-Benzyloxypyridine, Methyl Triflate | Benzyl Ester | beilstein-journals.org |

The N-benzyl group can also be modified or removed to generate further derivatives.

Piperidine Ring Functionalization

The direct functionalization of the piperidine ring of this compound presents a powerful strategy for synthesizing complex derivatives. Modern organic synthesis has increasingly focused on the late-stage functionalization of saturated heterocycles through C-H activation, offering a more atom-economical alternative to traditional multi-step sequences that involve ring construction.

Strategic C-H functionalization on a piperidine scaffold is challenging due to the presence of multiple, chemically similar C-H bonds. The site-selectivity (positions C2, C3, C4, C5, or C6) is influenced by electronic and steric factors. The C2 position (α to the nitrogen) is electronically activated because the nitrogen can stabilize a partial positive charge that develops during C-H activation. nih.gov However, this position is also sterically hindered by the N-benzyl group and the adjacent C2-carboxylic acid group in the target molecule. Conversely, the C3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom. nih.gov

Recent advances have employed transition-metal catalysis to achieve high regio- and stereoselectivity:

Palladium-Catalyzed C(sp³)–H Arylation: Researchers have developed methods for the C-H arylation of piperidine derivatives. acs.org By using a directing group, such as an aminoquinoline auxiliary attached to a substituent, it is possible to direct a palladium catalyst to a specific C-H bond. For instance, a directing group at the C3 position has been used to achieve selective arylation at the C4 position. acs.org This strategy could be adapted to derivatives of this compound to introduce aryl groups at specific locations on the piperidine ring, creating novel structural analogues.

Photoredox Catalysis: Photoredox catalysis has emerged as a mild and effective method for the α-amino C–H arylation of piperidines. nih.govacs.org This technique often uses an iridium-based photocatalyst that, upon irradiation with light, can initiate a radical-based reaction, leading to the coupling of an aryl group with the C-H bond alpha to the piperidine nitrogen. While highly effective for many piperidine substrates, its application to this compound would need to consider the potential for epimerization at the C2 position under radical conditions. nih.gov

Rhodium-Catalyzed C-H Insertion: Dirhodium catalysts are effective for C-H insertion reactions using diazo compounds as carbene precursors. nih.gov The choice of catalyst and the nitrogen-protecting group can control the site-selectivity of the functionalization. researchgate.net This method could potentially functionalize various positions on the piperidine ring of the target compound, depending on the catalyst's steric and electronic properties.

| Methodology | Catalyst/Reagent | Target Position | Key Features | Reference |

|---|---|---|---|---|

| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Aminoquinoline (directing group) | C4 (with C3 directing group) | High regio- and stereoselectivity; requires directing group installation/removal. | acs.org |

| Photoredox C-H Arylation | Ir(ppy)₃, Cyano(hetero)arenes | C2 (α-amino) | Mild conditions; proceeds via radical mechanism; potential for epimerization. | nih.govacs.org |

| Rh-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄, Aryldiazoacetates | C2 | Site-selectivity controlled by catalyst and N-protecting group. | nih.gov |

Oxidation and Reduction Reactions

The functional groups of this compound—the tertiary amine, the benzyl group, and the carboxylic acid—offer distinct handles for oxidative and reductive transformations.

Reduction Reactions: The carboxylic acid group is at a relatively high oxidation state and can be readily reduced to a primary alcohol. libretexts.org

Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are effective for this transformation. The reaction proceeds via the addition of a hydride to the carbonyl carbon, ultimately yielding (R)-1-benzylpiperidin-2-yl)methanol. libretexts.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. libretexts.org This reduction converts the acidic functionality into a versatile primary alcohol, which can undergo further reactions such as esterification or conversion to a leaving group for nucleophilic substitution.

Oxidation Reactions: Oxidation reactions can target either the piperidine ring or the carboxylic acid moiety.

Oxidative Decarboxylation: The carboxylic acid group can be removed and replaced with another functional group in a process known as oxidative decarboxylation. A classic example is the Hunsdiecker reaction, where the silver salt of the carboxylic acid reacts with bromine to yield an alkyl bromide, with the loss of carbon dioxide. libretexts.org Applying this to this compound would produce (R)-1-benzyl-2-bromopiperidine.

| Transformation | Reagent(s) | Product | Significance | Reference |

|---|---|---|---|---|

| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | (R)-(1-Benzylpiperidin-2-yl)methanol | Converts acid to a primary alcohol for further functionalization. | libretexts.org |

| Oxidative Decarboxylation | 1. AgNO₃, 2. Br₂ | (R)-1-Benzyl-2-bromopiperidine | Replaces the carboxyl group with a halogen, enabling substitution reactions. | libretexts.org |

Modern Synthetic Techniques

The synthesis of this compound and its derivatives benefits significantly from modern enabling technologies that offer improvements in efficiency, scalability, and safety.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. tsijournals.com The rapid, uniform heating provided by microwaves can accelerate reactions that are sluggish under traditional conditions.

For the synthesis of derivatives of this compound, microwave irradiation can be applied to several key steps:

N-Alkylation/Arylation: The formation of C-N bonds, a crucial step in synthesizing many piperidine derivatives, can be significantly accelerated. mdpi.com

Amide Bond Formation: The coupling of the carboxylic acid moiety with amines to form amides is a common transformation that can be expedited using microwave heating.

Cyclization Reactions: In the synthesis of bicyclic or more complex derivatives, intramolecular cyclization steps can be driven to completion in minutes rather than hours. researchgate.net For example, the synthesis of piperidine-containing thiazolidinones has been shown to be much more efficient under microwave irradiation. tsijournals.com

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Advantage | Reference |

|---|---|---|---|---|

| Synthesis of Acetamide Derivatives | 2–3 hours | A few minutes | Drastically reduced reaction time, good yields. | mdpi.com |

| Synthesis of Pyrimidines | Not specified | 6 minutes | Rapid, high-yield synthesis of heterocyclic systems. | tsijournals.com |

| Synthesis of 2,5-Piperazinediones | 24 hours (reflux) | 2–8 minutes | Solvent-free conditions, rapid cyclization. | researchgate.net |

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, scalability, and product consistency. nih.govorganic-chemistry.org

The synthesis of chiral piperidines like this compound is particularly well-suited to flow chemistry for several reasons:

Scalability and Safety: Hazardous or exothermic reactions can be performed safely on a large scale because only small volumes of reactants are interacting at any given moment. The scale-up is achieved by running the system for a longer duration rather than using larger reactors. organic-chemistry.org

Improved Selectivity: Precise temperature control can minimize side reactions and improve the diastereoselectivity of reactions, which is crucial for synthesizing chiral molecules. nih.govorganic-chemistry.org

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need for intermediate isolation and purification. This "telescoped" approach dramatically improves efficiency. For example, the synthesis of the related chiral API Rolipram has been achieved in a multi-step, one-flow system. nih.gov

Gas-Liquid Reactions: The introduction of gases like carbon dioxide (for carboxylation) or hydrogen (for hydrogenation) is highly efficient and controlled in flow reactors, such as tube-in-tube systems, which allow for high gas-liquid interfacial area and enhanced mass transfer. durham.ac.uk This could be applied to the synthesis of the parent acid from a suitable precursor.

| Process | Key Features of Flow Protocol | Typical Yield/Selectivity | Advantage over Batch | Reference |

|---|---|---|---|---|

| Synthesis of α-Chiral Piperidines | Uses Grignard reagents in a flow reactor with short residence times (minutes). | >80% yield, >90:10 dr | Rapid, scalable, improved yield and selectivity. | nih.govorganic-chemistry.org |

| Carboxylation with CO₂ | Tube-in-tube reactor for efficient gas diffusion into the liquid phase. | Quantitative conversion | Superior gas handling, safety, and efficiency. | durham.ac.uk |

| Multi-step API Synthesis (e.g., Rolipram) | Telescoped reactions with in-line purification and analysis. | 50% overall yield, 96% ee | Eliminates intermediate workups, improves process efficiency. | nih.gov |

Iii. Spectroscopic and Advanced Analytical Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistryresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (R)-1-Benzylpiperidine-2-carboxylic acid, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a complete map of the hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum, protons in different chemical environments resonate at distinct chemical shifts (δ), measured in parts per million (ppm). Protons on the aromatic ring of the benzyl (B1604629) group typically appear in the downfield region of 7.2-7.4 ppm. Due to the presence of the chiral center at the C2 position of the piperidine (B6355638) ring, the two protons of the benzylic methylene (B1212753) (CH₂) group are diastereotopic. researchgate.net This means they are in chemically non-equivalent environments and are expected to appear as two separate signals, each split into a doublet by geminal coupling, a phenomenon observed in similar chiral benzyl-piperidine structures. researchgate.net The protons of the piperidine ring resonate at higher field, generally between 1.5 and 3.5 ppm. The proton at the C2 position, being adjacent to both the nitrogen atom and the carboxylic acid group, will have a characteristic chemical shift.

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms. The carbonyl carbon of the carboxylic acid group is typically the most deshielded, appearing significantly downfield in the range of 160-180 ppm. libretexts.org The carbons of the aromatic ring resonate between 125 and 140 ppm. The carbons of the piperidine ring and the benzylic methylene carbon appear in the more upfield region of the spectrum, generally between 20 and 65 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad) | 170 - 180 |

| Aromatic (C₆H₅) | 7.2 - 7.4 (multiplet) | 125 - 140 |

| Benzylic (N-CH₂) | ~3.8, ~3.2 (2 doublets) | ~55 - 65 |

| Piperidine C2-H | ~3.0 - 3.5 (multiplet) | ~60 - 70 |

| Piperidine Ring (CH₂) | 1.5 - 3.2 (multiplets) | ~20 - 55 |

Note: These are approximate values based on typical ranges for similar functional groups and structures. Actual values may vary depending on the solvent and other experimental conditions.

The coupling constant (J-value), which measures the interaction between neighboring nuclear spins, is critical for determining the relative stereochemistry of the protons on the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents can be in either axial or equatorial positions.

The magnitude of the vicinal coupling constant (³J) between the proton at the C2 position and the adjacent protons at the C3 position is dependent on the dihedral angle between them. By analyzing these coupling constants, the preferred conformation of the ring and the stereochemical orientation of the carboxylic acid group can be deduced. ipb.pt For instance, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship between two protons, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further confirm stereochemistry by identifying protons that are close in space. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of approximately 219.28 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the elemental composition. The monoisotopic mass is 219.1259 Da. nih.govuni.lu

Under typical electrospray ionization (ESI) conditions, the molecule can be observed as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions. The fragmentation of the parent ion provides structural information. Common fragmentation pathways for this molecule include:

Loss of the benzyl group: Cleavage of the N-CH₂ bond can result in the loss of a benzyl radical or cation (C₇H₇•, m/z 91).

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the parent ion is a characteristic fragmentation for carboxylic acids.

Formation of an acylium ion: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of a stable acylium ion (R-CO⁺). libretexts.org

Table 2: Predicted m/z Values for Key Ions of 1-Benzylpiperidine-2-carboxylic acid in Mass Spectrometry uni.lu

| Adduct / Fragment | Predicted m/z | Ion Type |

| [M+H]⁺ | 220.13321 | Protonated Molecule |

| [M+Na]⁺ | 242.11515 | Sodium Adduct |

| [M-H]⁻ | 218.11865 | Deprotonated Molecule |

| [M+H-H₂O]⁺ | 202.12319 | Fragment (Loss of Water) |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from impurities and for quantifying its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical and chiral purity of this compound.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is typically used to determine chemical purity. A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Enantiomeric Excess (ee) Determination: To separate the (R)- and (S)-enantiomers and determine the enantiomeric excess, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this type of separation. The ability to achieve baseline separation of the enantiomers allows for accurate quantification of the ee. nih.gov

Table 3: Typical HPLC Conditions for Analysis

| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess Analysis (Chiral HPLC) |

| Stationary Phase | C18 (Octadecyl silane) | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Acetonitrile/Water + 0.1% TFA | Hexane/Isopropanol + acidic/basic modifier |

| Detection | UV (e.g., at 254 nm) | UV (e.g., at 254 nm) |

| Purpose | Quantify chemical impurities | Quantify (R) vs. (S) enantiomer ratio |

Thin Layer Chromatography (TLC) is a rapid and convenient technique used primarily for qualitative monitoring of reaction progress and for preliminary purity assessment.

A sample of the compound is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). For carboxylic acids like this compound, a common issue is "tailing" of the spot due to strong interactions with the acidic silica gel. researchgate.net This can often be remedied by adding a small amount of a polar, acidic solvent like acetic acid or formic acid to the mobile phase, which helps to produce sharper, more defined spots. researchgate.net

After development, the spots are visualized. Due to the presence of the benzyl group, the compound is UV-active and can be seen under a UV lamp at 254 nm. Alternatively, the plate can be stained with a universal reagent like iodine vapor or a more specific stain such as p-anisaldehyde, which reacts with various functional groups to produce colored spots upon heating. epfl.chgetty.edu

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. This technique involves directing X-rays onto a single crystal of the substance. The subsequent diffraction pattern is analyzed to generate a detailed electron density map, from which the atomic arrangement within the crystal lattice can be elucidated.

For a chiral molecule such as this compound, single-crystal X-ray diffraction is the most powerful tool to empirically confirm its absolute stereochemistry. The assignment of the (R)-configuration at the C2 position of the piperidine ring can be unequivocally established through this method, typically by analyzing the anomalous dispersion of the X-rays, often requiring the presence of an atom heavier than oxygen.

The analysis would also reveal the preferred conformation of the molecule in the solid state. This includes the puckering of the piperidine ring (which commonly adopts a chair conformation), the orientation of the benzyl group attached to the nitrogen atom, and the spatial arrangement of the carboxylic acid group. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid proton and the nitrogen atom or other acceptor groups, which stabilize the crystal packing, would also be identified.

Despite the theoretical power of this technique, a search of the current scientific literature and crystallographic databases did not yield specific, publicly available X-ray diffraction data for this compound. While the molecular structure is known and the compound is commercially available, detailed crystallographic tables with unit cell parameters, space group, atomic coordinates, and specific conformational details have not been published in the sources accessed.

Should such data become available, a typical crystallographic data table would be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound This table is illustrative and not based on experimental data.

| Parameter | Value |

| Empirical formula | C₁₃H₁₇NO₂ |

| Formula weight | 219.28 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated density (g/cm³) | Value |

| Flack parameter | Value close to 0 |

The Flack parameter in such a table would be a critical value for confirming the absolute configuration, with a value close to zero for the correct enantiomer. Analysis of the bond lengths and angles would provide insight into any structural strain or unusual electronic effects within the molecule.

In the absence of experimental data, computational modeling based on theoretical calculations is often used to predict the lowest energy conformation of such molecules. However, these models remain theoretical until validated by empirical data from techniques like X-ray crystallography.

Iv. Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring typically adopts a low-energy chair conformation to minimize steric strain. For (R)-1-benzylpiperidine-2-carboxylic acid, two primary chair conformers are possible, differing in the axial or equatorial orientation of the N-benzyl and 2-carboxylic acid groups. Generally, substituents on a piperidine ring prefer to occupy the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable.

In a related study on N-benzyl-r-2,c-6-diphenylpiperidines, X-ray diffraction analysis confirmed that the piperidine ring exists in a chair conformation with all substituents in equatorial positions to maximize stability. researchgate.net Another study on N-chloroacetyl-3-isopropyl-2,6-diphenylpiperidine, however, revealed a distorted boat conformation in the solid state, indicating that under certain substitution patterns, higher energy conformations can be adopted. researchgate.net For this compound, it is highly probable that the N-benzyl group exists in an equatorial position to minimize steric hindrance. The carboxylic acid at the C2 position would also favor an equatorial orientation.

The energy landscape of this molecule would be characterized by these low-energy chair conformations as global minima, with higher energy boat and twist-boat conformations representing transition states or local minima. Molecular dynamics simulations could provide a more detailed picture of the conformational space accessible to the molecule at physiological temperatures, revealing the probability of adopting different conformations and the energy barriers between them.

A summary of expected conformational preferences is presented in Table 1.

Table 1: Predicted Conformational Preferences for this compound

| Conformer Feature | Predicted Stable Conformation | Rationale |

| Piperidine Ring | Chair | Minimizes torsional and steric strain. |

| N-Benzyl Group | Equatorial | Avoids 1,3-diaxial steric clashes. |

| 2-Carboxylic Acid Group | Equatorial | Minimizes steric interactions with the piperidine ring protons. |

This table is based on general principles of conformational analysis for substituted piperidines, as specific experimental or computational data for this compound is not available.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. The N-benzylpiperidine scaffold is a recognized pharmacophore present in numerous biologically active compounds, including approved drugs. researchgate.net This suggests that this compound could potentially interact with a variety of biological targets.

Computational studies on various N-benzylpiperidine derivatives have shown their potential to bind to several key receptors and enzymes implicated in neurological disorders. For instance, derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov In these studies, the protonated piperidine nitrogen often forms crucial interactions with anionic residues in the enzyme's active site, while the benzyl (B1604629) group engages in π-π stacking or hydrophobic interactions. nih.gov

Similarly, computational investigations of benzylpiperidine derivatives as sigma-1 (S1R) receptor ligands have shown that the protonated piperidine nitrogen can form a bidentate salt bridge with glutamate (B1630785) and aspartate residues within the receptor binding pocket. nih.gov The benzyl moiety typically occupies a hydrophobic pocket, contributing to the binding affinity.

For this compound, a docking study would likely predict the following interactions:

Ionic and Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can engage in ionic interactions with positively charged residues like arginine or lysine.

Cation-π Interactions: The protonated piperidine nitrogen can form cation-π interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine in a receptor's binding site.

Hydrophobic and π-π Stacking: The benzyl group is well-suited for hydrophobic interactions and can engage in π-π stacking with aromatic amino acid side chains.

Table 2 summarizes the potential interactions that could be identified in a molecular docking study of this compound.

Table 2: Predicted Ligand-Receptor Interactions for this compound

| Molecular Feature | Potential Interacting Residues | Type of Interaction |

| Carboxylic Acid (COOH) | Asp, Glu, Asn, Gln, Ser, Thr | Hydrogen Bonding |

| Carboxylate (COO⁻) | Arg, Lys, His | Ionic Interaction (Salt Bridge) |

| Protonated Piperidine (NH⁺) | Trp, Tyr, Phe | Cation-π Interaction |

| Benzyl Group | Phe, Tyr, Trp, Leu, Val, Ile | π-π Stacking, Hydrophobic Interactions |

This table is predictive and based on the functional groups present in the molecule and common interactions observed in docking studies of similar compounds. Specific interactions would depend on the topology of the receptor's active site.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For the N-benzylpiperidine scaffold, computational methods can help rationalize the SAR of a series of analogs and guide the design of more potent and selective molecules.

While no specific computational SAR studies for this compound were found, research on related series provides valuable insights. For example, in the development of dual inhibitors for AChE and BACE-1, a structure-based drug design approach using e-pharmacophore models of protein structures co-crystallized with N-benzylpiperidine-bearing ligands was employed. nih.gov This highlights the utility of the N-benzylpiperidine nucleus in establishing key interactions within the binding sites.

Computational SAR studies on piperidine derivatives often involve the generation of Quantitative Structure-Activity Relationship (QSAR) models. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the biological activity of new compounds. For a series of piperidine derivatives, descriptors such as molecular weight, logP, polar surface area, and various topological indices could be used to build a predictive QSAR model.

A hypothetical computational SAR study on derivatives of this compound might explore the effects of:

Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the ring and its ability to form π-stacking interactions.

Alterations to the Piperidine Ring: Introducing further substituents on the piperidine ring could alter its conformation and provide additional points of interaction with a target receptor.

Mechanistic Investigations using Computational Methods

Computational methods, particularly quantum mechanics (QM), are powerful tools for investigating reaction mechanisms at the atomic level. They can be used to calculate the energies of reactants, transition states, and products, thereby elucidating the most probable reaction pathways.

For this compound, computational mechanistic studies could explore several aspects of its reactivity:

Acidity and pKa Prediction: QM calculations coupled with solvent models can predict the pKa of the carboxylic acid and the piperidine nitrogen, providing insight into the molecule's ionization state at physiological pH. This is crucial for understanding its behavior in biological systems and its ability to form ionic interactions.

Reactions of the Carboxylic Acid Group: The mechanisms of reactions such as esterification or amide bond formation can be modeled to understand the activation barriers and the role of catalysts.

Reactivity of the Piperidine Ring: The nucleophilicity of the piperidine nitrogen and its role in reactions can be investigated. A computational study on the [3+2] cycloaddition reaction of benzalacetone with phenyl azide (B81097) showed that piperidine can act as an organocatalyst, proceeding through an iminium intermediate. nih.gov While this specific reaction is not directly applicable to the title compound, it demonstrates how computational methods can be used to understand the catalytic role of the piperidine moiety.

A mechanistic study using QM could, for example, model the decarboxylation of this compound, predicting the transition state structure and the energy barrier for this process. Such studies provide fundamental understanding of the compound's stability and potential degradation pathways.

V. Applications in Chemical Biology and Advanced Materials Research

Design and Synthesis of Molecular Probes

(R)-1-Benzylpiperidine-2-carboxylic acid and its derivatives serve as crucial frameworks in the creation of molecular probes, which are specialized agents designed to identify and characterize biological targets. While the compound itself is a precursor, its core structure is integral to molecules engineered for high-affinity and selective interactions.

Derivatives of the parent compound, such as 4-Amino-1-benzylpiperidine-4-carboxylic acid, are investigated as biochemical probes for studying enzyme interactions. Furthermore, the N-benzylpiperidine moiety is a key component in the development of photoaffinity labels. For instance, a novel photoaffinity ligand based on a 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine structure was synthesized to investigate the dopamine (B1211576) transporter (DAT). nih.gov This probe was designed to incorporate an azido (B1232118) group and a radioactive iodine atom, allowing it to bind covalently to the transporter upon photoactivation, thereby enabling detailed study of the transporter's structure and binding sites. nih.gov The development of such tools underscores the utility of the benzylpiperidine scaffold in creating sophisticated probes for elucidating the function of complex biological macromolecules. nih.gov

Exploration of Compound-Target Interactions at a Molecular Level

The specific three-dimensional arrangement of this compound makes it an ideal starting point for designing ligands that can selectively interact with enzymes and receptors. The stereochemistry at the C2 position is often critical for determining binding specificity and biological activity.

The benzylpiperidine framework is a recognized pharmacophore in the design of enzyme inhibitors, particularly for targets relevant to neurodegenerative diseases.

Cholinesterases (AChE and BuChE): Derivatives of 1-benzylpiperidine (B1218667) have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. nih.govnih.gov In one study, a series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid were developed. researchgate.netwikipedia.org While the direct 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid was a weak, non-selective inhibitor, the introduction of substituents on the benzyl (B1604629) ring led to selective BuChE inhibitors. researchgate.netwikipedia.org For example, a derivative with a 3-chloro substituent on the benzyl ring showed the highest inhibitory activity against BuChE in the series. researchgate.net Kinetic studies of similar benzylpiperidine-linked benzimidazolinones revealed a competitive mode of inhibition for both AChE and BuChE. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL): A novel class of benzylpiperidine-based inhibitors has been identified for monoacylglycerol lipase (MAGL), an enzyme involved in neuroinflammation, pain, and cancer. researchgate.netnih.gov Researchers synthesized a series of these derivatives, leading to the discovery of a potent, reversible, and selective MAGL inhibitor. nih.gov The initial benzylpiperidine compound in the series demonstrated an encouraging IC₅₀ value of 133.9 nM against MAGL with good selectivity over the related enzyme FAAH. nih.gov These findings highlight the potential of the benzylpiperidine scaffold in developing therapeutics that target the endocannabinoid system. researchgate.netnih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| N-benzylpiperidine amides of 1H-indole-5-carboxylic acid | AChE & BuChE | Parent compound was a weak, non-selective inhibitor. A 3-chloro-benzyl derivative was the most active BuChE inhibitor in the series. | researchgate.netwikipedia.org |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | AChE & BuChE | Identified compounds with submicromolar IC₅₀ values against AChE and BuChE, acting via a competitive inhibition mechanism. | nih.gov |

| Benzylpiperidine derivatives | MAGL | Discovered a new class of potent, reversible, and selective MAGL inhibitors. The initial lead compound had an IC₅₀ of 133.9 nM. | nih.gov |

The N-benzylpiperidine motif is instrumental in designing ligands with high affinity and selectivity for crucial neurotransmitter transporters and receptors.

Dopamine Transporter (DAT): The N-benzylpiperidine structure is a key feature of potent and selective inhibitors of the dopamine transporter. wikipedia.orgebi.ac.uk Structure-activity relationship (SAR) studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines showed that adding an electron-withdrawing group at the C4-position of the N-benzyl moiety enhances binding to the DAT. ebi.ac.uk This research has produced analogues with high affinity for DAT and significant selectivity over serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, reaching up to 500-fold selectivity for DAT over SERT. ebi.ac.uk The affinity of 2-benzylpiperidine (B184556) itself for DAT has been reported with a Kᵢ value of 6,360 nM. wikipedia.org

Sigma Receptors (σ₁ and σ₂): The benzylpiperidine structure is found in a large number of compounds that exhibit significant affinity for sigma receptors, which are implicated in a wide range of neurological functions and diseases. nih.govscielo.br These receptors are classified into σ₁ and σ₂ subtypes. nih.govsigmaaldrich.com Studies on phenoxyalkylpiperidines have shown that substituents on the piperidine (B6355638) ring are crucial for σ₁ receptor affinity, with a 4-methyl group conferring optimal interaction. uniba.it In contrast, N-benzylpiperazine derivatives have been explored, where replacing the piperazine's phenyl group with a benzyl group was found to decrease both affinity and selectivity for σ₂ receptors. scielo.br The development of selective ligands is a key goal, as σ₁ and σ₂ receptors often have different pharmacological profiles and therapeutic potential. sigmaaldrich.comunict.it

| Target Receptor | Compound Class / Moiety | Binding Affinity / Selectivity Profile | Reference |

|---|---|---|---|

| Dopamine Transporter (DAT) | 2-Benzylpiperidine | Kᵢ = 6,360 nM | wikipedia.org |

| Dopamine Transporter (DAT) | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | High affinity with up to 500-fold selectivity for DAT over SERT. | ebi.ac.uk |

| Sigma-1 (σ₁) Receptor | Phenoxyalkylpiperidines | Subnanomolar affinity (Kᵢ = 0.34–1.49 nM) achieved with 4-methyl substitution on the piperidine ring. | uniba.it |

| Sigma-2 (σ₂) Receptor | N-substituted piperazines | Replacing a phenyl with a benzyl group reduced affinity and selectivity. | scielo.br |

Understanding how benzylpiperidine-based ligands orient themselves within a protein's binding pocket is crucial for rational drug design. Molecular modeling and X-ray crystallography studies have provided insights into these interactions. For ligands targeting acetylcholinesterase, the N-benzylpiperidine moiety has been shown to engage in π-π stacking interactions with aromatic amino acid residues, such as Tyr341, Tyr337, and Tyr72, within the enzyme's active site. nih.gov

In the case of sigma-1 receptors, docking studies of agonists have revealed key binding features. It is observed that the ligand's amine group typically forms an important interaction with the amino acid residue E172. uniba.it Furthermore, quantitative structure-activity relationship (QSAR) analyses indicate that binding to the sigma-1 receptor is significantly driven by hydrophobic interactions between the ligand and the receptor's binding pocket. nih.gov These molecular-level insights are essential for optimizing ligand affinity and selectivity.

Development of Chemical Building Blocks for Complex Molecule Synthesis

The defined stereochemistry and functional groups of this compound make it a highly valuable chiral building block. Its structure can be systematically modified through reactions at the carboxylic acid group (e.g., esterification, amide formation) or the piperidine nitrogen, enabling the synthesis of diverse and complex molecular targets.

The this compound scaffold is a key starting material for creating more complex molecules with potential therapeutic applications. The stereospecific nature of the (R)-enantiomer is particularly important, as biological systems often exhibit enantiomeric selectivity. Enzymatic resolution is one method used to obtain the enantiomerically pure (R)-form for such syntheses.

This compound serves as a precursor for developing pharmaceuticals aimed at treating neurological disorders and managing pain. Its structural similarity to various neurotransmitters makes it a suitable scaffold for designing novel analgesics, antidepressants, and antipsychotics. The ability of benzylpiperidine derivatives to cross the blood-brain barrier further enhances their potential for applications targeting the central nervous system. smolecule.com

Integration into Multicomponent Assemblies (e.g., Naphthalimide Derivatives)

The strategic integration of this compound into multicomponent assemblies represents a sophisticated approach to creating complex molecular architectures with novel functions. Multicomponent reactions (MCRs) are highly convergent chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. rug.nl This efficiency makes MCRs powerful tools for generating molecular diversity and complexity, which is particularly valuable in materials science and chemical biology. rug.nl

The this compound scaffold is an attractive component for such assemblies due to its inherent structural features: a chiral center, a secondary amine embedded within a piperidine ring, and a carboxylic acid. These functional groups offer multiple points for covalent modification. Naphthalimide derivatives are widely recognized for their strong fluorescence, photostability, and utility as molecular probes and functional dyes. beilstein-journals.orgrsc.orgnih.gov

The synthesis of complex assemblies combining these two moieties could proceed through MCRs like the Ugi or Passerini reactions. rug.nl For instance, the carboxylic acid function of this compound could serve as the acid component in a Passerini reaction, which combines an acid, an isocyanide, and a carbonyl compound to form an α-acyloxy carboxamide. rug.nl Alternatively, in an Ugi reaction, the secondary amine of the piperidine ring could react with a ketone, an isocyanide, and a carboxylic acid (such as a naphthalimide-functionalized carboxylic acid) to yield a complex α-aminoacyl amide derivative.

While specific literature detailing the direct multicomponent reaction of this compound with naphthalimide derivatives is not prominent, the principles are well-established. The synthesis of various piperidine-substituted naphthalimides has been reported, typically through nucleophilic substitution of a halogenated naphthalimide with piperidine. beilstein-journals.orgnih.gov This demonstrates the chemical compatibility of the two scaffolds. An MCR approach would offer a more efficient route to novel, high-value structures that combine the biological relevance of the piperidine core with the photophysical properties of the naphthalimide unit.

Table 1: Potential Multicomponent Reaction Components

| Reaction Type | This compound Role | Naphthalimide Derivative Role | Other Components | Potential Product Class |

|---|---|---|---|---|

| Ugi Reaction | Amine Component | Carboxylic Acid Component | Ketone/Aldehyde, Isocyanide | α-Aminoacyl Amide Derivatives |

Investigating Biochemical Pathways and Modulation

This compound and its structural analogs serve as valuable tools for investigating and modulating biochemical pathways, particularly within the central nervous system (CNS). smolecule.com The piperidine moiety is a common scaffold in neuroactive compounds, and its derivatives are explored for their ability to interact with various receptors and transporters. mdpi.com

The primary area of investigation for this compound is its potential as a modulator of neurotransmitter systems. smolecule.com Research has explored its effects on dopaminergic and serotonergic pathways, which are critical in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. smolecule.commdpi.com By serving as a structural template, derivatives of this compound can be synthesized to probe these systems. For example, studies on related 1-benzylpiperidine derivatives have focused on their dual inhibitory activity against acetylcholinesterase (AChE) and the serotonin transporter (SERT), key targets in Alzheimer's disease therapy. mdpi.com

The mechanism of action often involves the compound binding to specific molecular targets like enzymes or receptors. The benzyl group typically enhances lipophilicity, facilitating passage across the blood-brain barrier, while the piperidine ring and the carboxylic acid group are crucial for binding interactions. The carboxylic acid can participate in key hydrogen bonding and ionic interactions within a receptor's active site, anchoring the molecule and influencing its biological activity. Preliminary studies have also suggested that the scaffold may possess analgesic properties, making it a candidate for research in pain management pathways. smolecule.com

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles in Medicinal Chemistry Research

The development of novel therapeutic agents from the this compound scaffold is guided by established principles of medicinal chemistry, namely Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD).

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on analyzing the structure-activity relationships (SAR) of a series of molecules that bind to the target. The benzoylpiperidine fragment, a close relative of benzylpiperidine, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. mdpi.com LBDD uses such known active ligands to build a pharmacophore model, which defines the essential steric and electronic features required for biological activity. Researchers synthesize and test analogs of this compound, systematically modifying its structure (e.g., substituting the benzyl ring, altering the stereochemistry) to map out the SAR. mdpi.com This process helps identify which molecular features enhance potency and selectivity for a given target.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy. With the target structure known, computational tools like molecular docking can be used to predict how a ligand, such as a derivative of this compound, will bind to the active site. nih.gov For instance, docking studies with 1-benzylpiperidine derivatives targeting acetylcholinesterase have revealed specific π-π stacking interactions between the ligand's benzyl group and aromatic residues like Tyrosine (Tyr) and Tryptophan (Trp) in the enzyme's active site. mdpi.com This detailed molecular insight allows for the rational design of new compounds with improved binding affinity and specificity. The integration of LBDD and SBDD provides a powerful, complementary approach to drug discovery, guiding the optimization of lead compounds. scielo.br

Table 2: Application of Drug Design Principles to this compound Research

| Design Principle | Methodology | Application Example | Outcome |

|---|---|---|---|

| Ligand-Based Drug Design (LBDD) | Pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) | Analyzing SAR of a series of piperidine derivatives against a specific receptor. mdpi.com | Identification of key functional groups on the piperidine or benzyl moiety that are critical for activity. |

| Structure-Based Drug Design (SBDD) | Molecular docking, Molecular dynamics simulations | Simulating the binding of a benzylpiperidine derivative into the active site of acetylcholinesterase. mdpi.com | Rational design of new derivatives with modified substituents to enhance binding interactions with specific amino acid residues. |

Q & A

Q. What are the recommended synthetic routes for (R)-1-Benzylpiperidine-2-carboxylic acid?

Methodological Answer: The synthesis of this compound can be adapted from analogous piperidine derivatives. A common approach involves coupling a piperidine precursor with benzyl chloroformate under basic conditions. For example:

- Reagents: Benzyl chloroformate, triethylamine (base).

- Solvent: Dichloromethane or THF.

- Reaction Conditions: Stir at room temperature for 12–24 hours under inert atmosphere.

- Purification: Column chromatography (silica gel) or recrystallization to isolate the enantiomerically pure product . Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, may be required to ensure enantiomeric purity.

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a respirator if dust formation is likely .

- Storage: Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C, away from oxidizers and light .

- First Aid: For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS): Confirm molecular weight (exact mass: 219.1259 g/mol) via high-resolution MS .

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify stereochemistry and functional groups (e.g., benzyl proton signals at δ 7.2–7.4 ppm) .

- Chiral HPLC: Assess enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Cross-Validation: Replicate assays under standardized conditions (e.g., cell line, incubation time) to rule out protocol variability .

- Purity Analysis: Use LC-MS to confirm compound integrity (>98% purity) and rule out degradation byproducts .

- Meta-Analysis: Compare data across peer-reviewed studies, prioritizing results from journals with rigorous peer-review processes.

Q. What strategies enhance enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysis: Employ asymmetric hydrogenation with a Ru-BINAP catalyst to favor the (R)-enantiomer .

- Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (S)-enantiomer .

- In Situ Monitoring: Track enantiomeric excess (ee) using circular dichroism (CD) spectroscopy during synthesis .

Q. How to design a dose-response study for this compound in rodent models?

Methodological Answer:

- Dose Calculation:

- Controls: Include vehicle (e.g., saline) and positive control groups.

- Endpoint Analysis: Measure plasma concentration via LC-MS at timed intervals to assess pharmacokinetics .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding affinities with receptors (e.g., GABA receptors). Validate with MD simulations (AMBER or GROMACS) .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to optimize bioactivity .

Data Contradiction Analysis

Q. How to address conflicting NMR data for the benzyl group’s chemical shift?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.